
4-Biphenyl-4-YL-4-hydroxyimino-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Biphenyl-4-YL-4-hydroxyimino-butyric acid is a chemical compound with the molecular formula C16H15NO3 and a molecular weight of 269.3 g/mol . . This compound is characterized by the presence of a biphenyl group and a hydroxyimino functional group attached to a butyric acid backbone.
Méthodes De Préparation
The synthesis of 4-Biphenyl-4-YL-4-hydroxyimino-butyric acid typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl and butyric acid derivatives.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the hydroxyimino group.
Industrial Production: Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-Biphenyl-4-YL-4-hydroxyimino-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the hydroxyimino group to other functional groups.
Substitution: The biphenyl group can undergo substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-Biphenyl-4-YL-4-hydroxyimino-butyric acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 4-Biphenyl-4-YL-4-hydroxyimino-butyric acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The biphenyl group provides structural stability and can interact with hydrophobic regions of target molecules .
Comparaison Avec Des Composés Similaires
4-Biphenyl-4-YL-4-hydroxyimino-butyric acid can be compared with other similar compounds, such as:
4-Biphenyl-4-YL-4-hydroxyimino-pentanoic acid: This compound has a similar structure but with a pentanoic acid backbone.
4-Biphenyl-4-YL-4-hydroxyimino-propanoic acid: This compound has a propanoic acid backbone instead of butyric acid.
4-Biphenyl-4-YL-4-hydroxyimino-acetic acid: This compound has an acetic acid backbone.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H15NO3 |
|---|---|
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
(4Z)-4-hydroxyimino-4-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C16H15NO3/c18-16(19)11-10-15(17-20)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,20H,10-11H2,(H,18,19)/b17-15- |
Clé InChI |
JWHYERJUDQCVGA-ICFOKQHNSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C(=N\O)/CCC(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=NO)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine](/img/structure/B13803223.png)
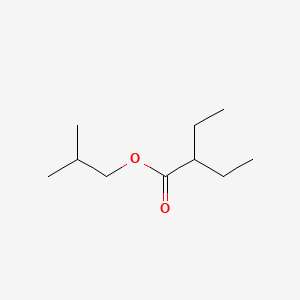
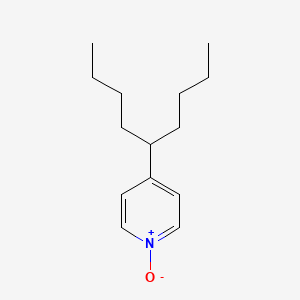
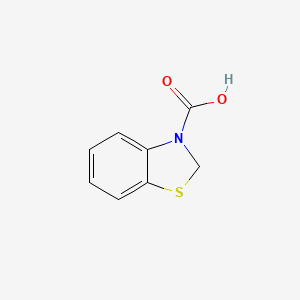
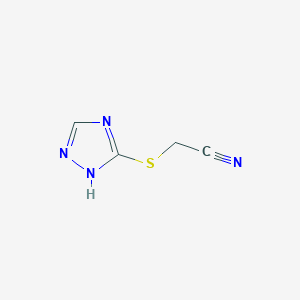
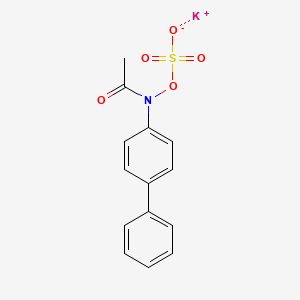
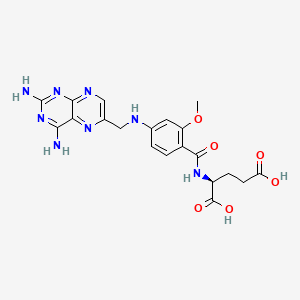
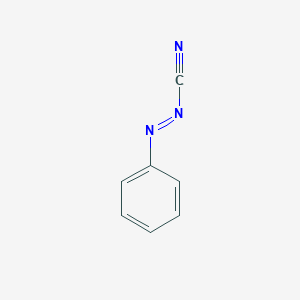
![disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate](/img/structure/B13803258.png)
![1,3-Dioxolane-2-carboxylicacid,2,4,5-trimethyl-,[4S-(2alpha,4alpha,5beta)]-(9CI)](/img/structure/B13803264.png)
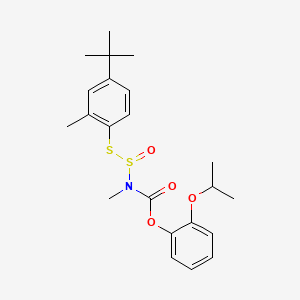
![4-Methyl-3-[(methylamino)methyl]aniline](/img/structure/B13803274.png)
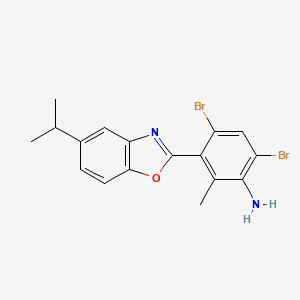
![1H-4,7-Epoxycyclobuta[b]indole](/img/structure/B13803296.png)
